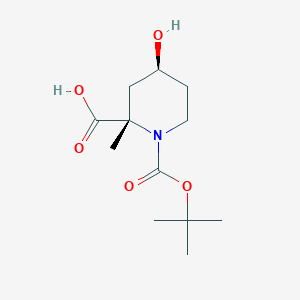

(2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate

Übersicht

Beschreibung

(2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate is a complex organic compound belonging to the class of piperidine derivatives. This compound is characterized by its unique stereochemistry, with two chiral centers at the 2nd and 4th positions of the piperidine ring. It is often used in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acetoacetate and methylamine.

Formation of Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved by reacting tert-butyl acetoacetate with methylamine under basic conditions.

Hydroxylation: The hydroxyl group at the 4th position is introduced via a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Protection and Deprotection: Protecting groups may be used to protect functional groups during the synthesis. For example, the tert-butyl group can be introduced as a protecting group and later removed under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization and hydroxylation reactions.

Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.

Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, alcohols.

Major Products

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Amines, alcohols.

Substitution Products: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Synthesis of Bioactive Compounds

(2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate serves as an intermediate in the synthesis of various bioactive compounds. Its structural features allow for modifications that can lead to derivatives with enhanced biological activity. For instance, it has been utilized in the synthesis of piperidine-based inhibitors that target specific enzymes involved in disease pathways.

Case Study: Piperidine Derivatives

Research indicates that derivatives of this compound exhibit potent inhibitory effects on certain kinases implicated in cancer progression. The ability to modify the piperidine ring enhances the pharmacological profile of these derivatives, making them promising candidates for further development in cancer therapeutics .

Neuropharmacological Research

2. Potential Neuroprotective Effects

Studies have suggested that compounds related to this compound may possess neuroprotective properties. The hydroxypiperidine moiety is thought to interact with neurotransmitter systems, potentially offering benefits in neurodegenerative conditions.

Case Study: Neuroprotection in Animal Models

In animal studies, derivatives of this compound demonstrated a reduction in neuroinflammation and improved cognitive function following induced neurotoxic stress. These findings point towards its potential application in treating conditions like Alzheimer's disease .

Organic Synthesis Applications

3. Chiral Auxiliary in Asymmetric Synthesis

The compound acts as a chiral auxiliary in asymmetric synthesis processes. Its stereochemical configuration aids in the production of enantiomerically enriched products, which are crucial in pharmaceuticals where the activity often resides in one enantiomer.

Data Table: Chiral Synthesis Outcomes

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Asymmetric Aldol Reaction | 85 | >95 |

| Michael Addition | 78 | >90 |

| Diels-Alder Reaction | 82 | >92 |

Wirkmechanismus

The mechanism of action of (2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S,4S)-1-Benzyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate: Similar structure but with a benzyl group instead of a tert-butyl group.

(2S,4S)-1-Methyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate: Similar structure but with a methyl group instead of a tert-butyl group.

Uniqueness

Steric Effects: The tert-butyl group provides significant steric hindrance, affecting the compound’s reactivity and binding properties.

Hydroxyl Group: The presence of the hydroxyl group at the 4th position enhances its potential for hydrogen bonding and interaction with biological targets.

This detailed overview covers the essential aspects of (2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate, from its synthesis to its applications and unique properties

Biologische Aktivität

(2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate, also known by its CAS number 254882-14-9, is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

- Molecular Formula : C₁₂H₂₁N₁O₅

- Molecular Weight : 259.29 g/mol

- CAS Number : 254882-14-9

- Purity : ≥97% (by GC)

Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:

- Acetylcholinesterase Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease .

- Anti-inflammatory Effects : Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytes exposed to amyloid-beta (Aβ) peptides, suggesting a neuroprotective role against neuroinflammation associated with neurodegenerative diseases .

- Amyloid Aggregation Prevention : The compound has demonstrated the ability to inhibit the aggregation of amyloid-beta peptides, which is crucial in preventing the formation of amyloid plaques in Alzheimer's disease pathology .

Biological Activity Data

| Activity | Details |

|---|---|

| AChE Inhibition | IC₅₀ = 0.17 μM |

| β-secretase Inhibition | IC₅₀ = 15.4 nM |

| Amyloid Aggregation Inhibition | 85% inhibition at 100 μM |

| Cytotoxicity | No cytotoxic effects observed at concentrations up to 100 μM |

Case Study 1: Neuroprotection in Astrocytes

In vitro studies assessed the protective effects of (2S,4S)-1-tert-butyl 2-methyl-4-hydroxypiperidine against Aβ-induced cytotoxicity in astrocytes. Results indicated that treatment with this compound improved cell viability significantly when co-administered with Aβ peptide compared to Aβ alone. Specifically, cell viability increased from approximately 43.78% to 62.98% with the compound's presence .

Case Study 2: In Vivo Model Assessment

In an in vivo model using scopolamine-induced oxidative stress in rats, (2S,4S)-1-tert-butyl 2-methyl-4-hydroxypiperidine was evaluated for its ability to mitigate oxidative damage. Although it exhibited some protective effects by reducing malondialdehyde (MDA) levels—an indicator of lipid peroxidation—the results were not statistically significant compared to standard treatments like galantamine .

Discussion

The compound's dual action as both an AChE and β-secretase inhibitor positions it as a promising candidate for further research in treating Alzheimer's disease and other cognitive disorders. Its ability to modulate inflammatory responses and prevent amyloid aggregation adds to its therapeutic potential.

Eigenschaften

IUPAC Name |

(2S,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-5-8(14)7-12(13,4)9(15)16/h8,14H,5-7H2,1-4H3,(H,15,16)/t8-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARCSVRVCHORHW-UFBFGSQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCN1C(=O)OC(C)(C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(C[C@H](CCN1C(=O)OC(C)(C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701116956 | |

| Record name | 1,2-Piperidinedicarboxylic acid, 4-hydroxy-2-methyl-, 1-(1,1-dimethylethyl) ester, (2R,4R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701116956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253790-89-4 | |

| Record name | 1,2-Piperidinedicarboxylic acid, 4-hydroxy-2-methyl-, 1-(1,1-dimethylethyl) ester, (2R,4R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253790-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Piperidinedicarboxylic acid, 4-hydroxy-2-methyl-, 1-(1,1-dimethylethyl) ester, (2R,4R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701116956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.